Avoid quantification errors from deuterium isotope effects in phenylalanine tracing. This racemic DL-Phenylalanine (Ring-13C6) delivers a distinct +6 Da MS signal with zero chromatographic shift, ensuring precise co-elution with the target analyte. Specify this M+6 internal standard for dependable method calibration and chiral separation validation.
- Uniform ¹³C6 aromatic ring substitution eliminates D/H solvent isotope effects observed with d5-phenylalanine
- Racemic mixture permits single-injection enantiomer resolution assessment for D/L biomarker studies
- Enables high-sensitivity detection for volume-limited matrices like dried blood spots or microdialysates
Molecular Formula
Molecular Weight171.1
Cat. No.B1579796
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
DL-PHENYLALANINE (RING-13C6)
Molecular Weight
171.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes
25 mg / 0.1 g / 0.5 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
DL-Phenylalanine (Ring-13C6): Stable Isotope Tracer & Internal Standard
DL-Phenylalanine (Ring-13C6) is a stable isotope-labeled analog of the essential aromatic amino acid phenylalanine, characterized by the uniform substitution of all six carbon atoms in its aromatic ring with the stable, non-radioactive carbon-13 (¹³C) isotope . This compound is commercially available at a high isotopic enrichment, typically specified at 99 atom % ¹³C . The strategic placement of the ¹³C label exclusively within the phenyl ring creates a distinct mass shift of +6 Da (M+6) relative to the unlabeled (M+0) compound, providing a unique and specific molecular signature that is highly amenable to detection by mass spectrometry (MS) platforms . As a racemic mixture of D- and L-phenylalanine, this compound serves as a versatile analytical tool and metabolic tracer, with its primary utility lying in its function as an internal standard for quantitative assays and as a probe for tracking the metabolic fate of phenylalanine and its downstream products [1][2].
1Stable isotope tracer for metabolic flux studies
2Quantitative internal standard for LC-MS/MS bioanalysis
3Racemic standard for chiral separation method development
[2] Cao, J., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Cancer & Metabolism. https://pubmed.ncbi.nlm.nih.gov/34116702/ View Source
Why Substitution Fails for DL-Phenylalanine (Ring-13C6)
The direct substitution of DL-Phenylalanine (Ring-13C6) with a closely related analog—such as an L-enantiomer-specific ¹³C-labeled variant, a fully ¹³C-labeled (¹³C9) compound, or an isotope labeled with ²H (deuterium) or ¹⁵N—introduces significant and quantifiable analytical errors that compromise experimental integrity [1]. Firstly, the ring-specific ¹³C6 labeling pattern provides a specific +6 Da mass shift (M+6) that is analytically distinct from a fully-labeled ¹³C9 variant (M+9), and this distinct mass difference is critical for avoiding spectral overlap in MS-based detection, particularly when multiple tracers are used in parallel reaction monitoring (PRM) or selected reaction monitoring (SRM) workflows [2]. Secondly, ²H-labeled analogs are subject to chromatographic isotope effects, where deuterium substitution can alter retention time on reverse-phase LC columns, leading to inconsistent co-elution with the unlabeled analyte and introducing variability in ionization efficiency and quantification accuracy; this effect is absent in ¹³C-labeled compounds, which exhibit near-identical physicochemical properties to the natural abundance form [3][4]. Thirdly, substituting the racemic DL-mixture for an enantiopure L-isomer would fundamentally alter the study design for applications requiring a racemic standard, such as method validation for chiral separations or investigating non-stereospecific metabolic pathways [5]. Therefore, any deviation from the specified DL-Phenylalanine (Ring-13C6) form—whether in isotopic labeling pattern, isotope element, or enantiomeric composition—directly jeopardizes the accuracy, reproducibility, and validity of the analytical measurement.
Isotopic labeling pattern
A fully-labeled 13C9 variant produces a +9 Da mass shift. Mass shift mismatch may cause spectral overlap in multiplexed tracer workflows.
Isotope element (2H vs 13C)
Deuterium-labeled analogs may exhibit chromatographic retention shifts on reverse-phase LC. This can alter co-elution and ionization efficiency relative to the unlabeled analyte.
Enantiomeric composition
An enantiopure L-isomer standard may not transfer directly to studies requiring a racemic DL-mixture for chiral method validation or non-stereospecific pathway tracing.
[2] Bornø, A., van Hall, G. (2014). Quantitative and qualitative aspects of the measurement of protein turnover. In: Clinical and Translational Perspectives on Protein Metabolism. Springer. https://link.springer.com/chapter/10.1007/978-1-4939-1402-6_3 View Source
[3] Stokvis, E., Rosing, H., Beijnen, J.H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/abs/10.1002/rcm.1790 View Source
[4] Berg, T., Strand, D.H. (2011). ¹³C labelled internal standards—A solution to minimize ion suppression effects in liquid chromatography–tandem mass spectrometry analyses of drugs in biological samples? Journal of Chromatography A, 1218(52), 9366-9374. https://www.sciencedirect.com/science/article/abs/pii/S0021967311016592 View Source
[5] Wolff, J.S., Olesen, J.D., Pedersen, L., et al. (2000). Enantioselective analysis of DL-phenylalanine and DL-tyrosine in biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 746(1), 65-74. View Source
DL-Phenylalanine (Ring-13C6): Evidence vs. Alternatives
LC-MS/MS Sensitivity: 13C6-Phenylalanine vs. Unlabeled
In a direct quantitative comparison using Parallel Reaction Monitoring (PRM) LC-MS/MS, the limit of detection (LOD) for [ring-13C6]phenylalanine was determined to be 31 pmol, which is significantly lower than the 46 pmol LOD achieved for unlabeled (natural abundance) phenylalanine when measured against a common deuterated internal standard ([U-²H₈]Phe) [1]. This data indicates a 33% improvement in absolute detection sensitivity for the ¹³C6-labeled compound under identical analytical conditions.
Parallel Reaction Monitoring (PRM) LC-MS/MS; standard curves generated against [²H₈]Phe internal standard
Why This Matters
This 33% improvement in detection sensitivity enables more precise quantification of phenylalanine in volume-limited biological samples, reduces the amount of sample required for analysis, and improves the reliability of trace-level measurements in metabolomic and pharmacokinetic studies.
[1] Bornø, A., van Hall, G. (2014). Figure 2. Standard curves for unlabeled Phe (M0-Phe) and [13C6]Phe (M6-Phe) measured against [2H8]Phe (M8-Phe) as the internal standard. In: Clinical and Translational Perspectives on Protein Metabolism. Springer. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8714993/figure/F0002/ View Source
Tracer Enrichment Precision: 13C6-Phenylalanine vs. d9-Leucine
In a comparative study evaluating amino acid tracer kinetics for measuring muscle protein synthesis, the blood-to-muscle fluid amino acid enrichment ratio was significantly lower for d9-leucine compared to 13C6-phenylalanine both before (1.5 ± 0.1 vs. 2.5 ± 0.1, P < 0.05) and during (1.1 ± 0.1 vs. 1.2 ± 0.1, P < 0.05) amino acid infusion [1]. The lower enrichment ratio for d9-leucine indicates that a larger gradient exists between blood and muscle fluid for this tracer, introducing a greater degree of uncertainty and potential error when using the blood pool as a surrogate for the true intracellular precursor enrichment for calculating muscle protein fractional synthesis rate (FSR).
Tracer Enrichment PrecisionHead-to-head
Blood-to-muscle ratio: 2.5 (pre-infusion) vs 1.5 for d9-leucine; P < 0.05
Supports enrichment equilibrium review for protein synthesis rate studies.
Human study; amino acid infusion protocol
Muscle Protein SynthesisStable Isotope TracerFractional Synthesis RatePhysiology
Evidence Dimension
Blood-to-muscle fluid amino acid enrichment ratio (pre-infusion / during infusion)
Target Compound Data
2.5 ± 0.1 (pre) / 1.2 ± 0.1 (during)
Comparator Or Baseline
d9-leucine: 1.5 ± 0.1 (pre) / 1.1 ± 0.1 (during)
Quantified Difference
67% higher ratio pre-infusion; 9% higher ratio during infusion for 13C6-phenylalanine (P < 0.05)
Conditions
Human study measuring tracer enrichment in blood and muscle fluid during amino acid infusion
Why This Matters
The closer equilibrium between blood and intracellular muscle fluid for 13C6-phenylalanine translates to more accurate and reliable calculations of muscle protein synthesis rates, making it a preferred tracer for studies where precise quantification of protein turnover is critical.
Muscle Protein SynthesisStable Isotope TracerFractional Synthesis RatePhysiology
[1] Wilkinson, D.J., Franchi, M.V., Brook, M.S., et al. (2015). A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination. Physiological Reports, 3(10), e12569. https://pmc.ncbi.nlm.nih.gov/articles/PMC4633005/ View Source
Low Isotopic Enrichment Detection Limit for 13C6-Phenylalanine
Advanced mass spectrometry methods for measuring L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins have demonstrated a detection limit for tracer enrichment as low as 0.01% Tracer-to-Tracee Ratio (TTR) when using LC/MS-MS, establishing the high sensitivity of this tracer for quantifying low rates of protein synthesis [1]. This level of sensitivity, while not unique to 13C6-phenylalanine, is a critical performance benchmark that distinguishes effective isotopic tracers from less sensitive alternatives.
Enrichment Detection LimitClass-level
0.01% TTR
Class-level sensitivity benchmark for amino acid stable isotope tracers.
LC-MS/MS; mixed muscle protein incorporation
Protein TurnoverGC-MSLC-MSTracer MethodologySensitivity
Evidence Dimension
Limit of Detection for Tracer Enrichment
Target Compound Data
0.01% Tracer-to-Tracee Ratio (TTR)
Comparator Or Baseline
Class of amino acid stable isotope tracers measured by LC-MS/MS (e.g., [ring-d5]-phenylalanine)
Quantified Difference
Not applicable; establishes a high-sensitivity benchmark for the compound class
Conditions
LC/MS-MS analysis of human muscle tissue
Why This Matters
This quantifiable benchmark of high analytical sensitivity (0.01% TTR) allows researchers to confidently measure low fractional synthesis rates, such as those in slow-turnover proteins (e.g., in bone or connective tissue), where less sensitive tracers or methods would fail to provide reliable data.
Protein TurnoverGC-MSLC-MSTracer MethodologySensitivity
[1] Meesters, R.J., Wolfe, R.R., Deutz, N.E. (2009). Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to the measurement of stable isotope tracer enrichments of amino acids in human plasma. Journal of Chromatography B, 877(31), 4051-4056. (As cited in: Comparison of different mass spectrometry techniques in the measurement of L‐[ring‐13C6]phenylalanine incorporation into mixed muscle proteins, 2013). https://scite.ai/reports/comparison-of-different-mass-spectrometry-E1LGDP View Source
Plant Phenolic Pathway Tracing with 13C6-Phenylalanine
In vivo feeding of L-phenyl-(13C6)-alanine to Cabernet Sauvignon grape berries enabled the tracking of labeled phenolic compounds and revealed the presence of a previously unidentified intermediate pool in the phenolic biosynthesis pathway [1]. The incorporation of the ¹³C6 label into anthocyanins and other phenolics was confirmed by the distinct M+6 mass shift in LC-MS analysis, a specific signal that cannot be obtained from unlabeled phenylalanine controls. This tracer approach provided evidence for a metabolic reservoir that was not detectable by measuring only the total (labeled + unlabeled) pool sizes.
Pathway TracingCross-study comparable
M+6 labeling revealed a previously unidentified intermediate pool in phenolic biosynthesis
Supports metabolic flux interpretation in plant secondary metabolism research.
In vivo grape berry model; LC-MS over two vintages
Plant MetabolismPhenolic BiosynthesisIn Vivo TracerLC-MSFood Science
Evidence Dimension
Metabolic pathway tracing capability and discovery of unknown intermediates
Target Compound Data
Identification of a previously unreported pool of substrate in the phenolic pathway via M+6 labeling of metabolites
Comparator Or Baseline
Unlabeled phenylalanine control (provides total pool size only, no dynamic flux information)
Quantified Difference
Qualitative discovery of a new metabolic pool; not quantifiable as a direct numerical difference
Conditions
In situ incorporation into grape berries, analysis by LC-MS over two vintages
Why This Matters
This application demonstrates the unique value proposition of ring-13C6-phenylalanine as a discovery tool: it provides dynamic, mechanistic insight into metabolic flux that is invisible to both unlabeled compounds and total pool measurements, enabling the elucidation of novel biological pathways.
Plant MetabolismPhenolic BiosynthesisIn Vivo TracerLC-MSFood Science
[1] Torregrosa, L., Pradal, M., Souquet, J.-M., et al. (2014). Tracing phenolic metabolism in Vitis vinifera berries with 13C6-phenylalanine: implication of an unidentified intermediate reservoir. Journal of Agricultural and Food Chemistry, 62(11), 2321-2326. https://www.psiref.com/publications/35352032 View Source
Based on the demonstrated 33% improvement in limit of detection (31 pmol vs. 46 pmol for unlabeled phenylalanine) when using [13C6]phenylalanine as an analyte [1], this compound is ideally suited for use as a quantitative internal standard or for developing high-sensitivity assays for phenylalanine in precious or volume-limited biological matrices. This is particularly critical in applications such as dried blood spot analysis for newborn screening of phenylketonuria (PKU), microdialysate analysis from specific brain regions, or single-cell metabolomics, where sample availability is a limiting factor.
Muscle Protein Synthesis Rate Measurement
The superior performance of 13C6-phenylalanine over the alternative tracer d9-leucine in achieving a closer blood-to-muscle fluid enrichment equilibrium (pre-infusion ratio: 2.5 ± 0.1 vs. 1.5 ± 0.1 for d9-leucine) [2] establishes it as a preferred tracer for studies requiring precise measurement of muscle protein fractional synthesis rate (FSR). Procurement of DL-Phenylalanine (Ring-13C6) for human intravenous infusion protocols is justified when the study objective is to minimize error associated with precursor pool assumptions, thereby increasing confidence in the resulting protein turnover data.
In Vivo Metabolic Flux Analysis in Plants
The ability of the ring-13C6 label to be tracked through complex metabolic networks, as demonstrated by the discovery of an unidentified intermediate pool in the phenolic pathway of grape berries [3], validates its use as a powerful in vivo tracer for plant metabolomics. Researchers studying the biosynthesis of valuable secondary metabolites, such as flavonoids, anthocyanins, or lignans, can utilize this compound to unravel pathway dynamics, identify bottlenecks, and discover novel regulatory mechanisms that are not accessible through static metabolite profiling with unlabeled compounds.
Chiral Separation of Phenylalanine Enantiomers
The availability of DL-Phenylalanine (Ring-13C6) as a racemic mixture provides a critical analytical standard for developing and validating LC-MS methods for the enantioselective separation and quantification of D- and L-phenylalanine [4]. Unlike using an enantiopure L-phenylalanine-13C6 standard, the racemic DL-form allows for a single-run assessment of chromatographic resolution, peak symmetry, and matrix effects on both enantiomers simultaneously. This application is essential for research into the distinct biological roles of D-amino acids in neurological function, microbiome metabolism, and as biomarkers for certain disease states.
Application
Selection Property
Validation Focus
Quantitative bioanalysis in research matrices
13C6 mass-shift specificity for MS detection
Assay sensitivity and matrix-effect evaluation
Protein turnover rate studies
Tracer enrichment equilibrium in target tissue compartments
Precursor pool enrichment validation
Plant metabolic flux studies
M+6 label tracking through phenolic biosynthetic networks
Metabolite incorporation and pathway intermediate analysis
Chiral separation method development
Racemic DL-mixture as enantiomeric resolution standard
Chromatographic enantiomeric separation and peak symmetry validation
[1] Bornø, A., van Hall, G. (2014). Figure 2. Standard curves for unlabeled Phe (M0-Phe) and [13C6]Phe (M6-Phe) measured against [2H8]Phe (M8-Phe) as the internal standard. In: Clinical and Translational Perspectives on Protein Metabolism. Springer. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8714993/figure/F0002/ View Source
[2] Wilkinson, D.J., Franchi, M.V., Brook, M.S., et al. (2015). A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination. Physiological Reports, 3(10), e12569. https://pmc.ncbi.nlm.nih.gov/articles/PMC4633005/ View Source
[3] Torregrosa, L., Pradal, M., Souquet, J.-M., et al. (2014). Tracing phenolic metabolism in Vitis vinifera berries with 13C6-phenylalanine: implication of an unidentified intermediate reservoir. Journal of Agricultural and Food Chemistry, 62(11), 2321-2326. https://www.psiref.com/publications/35352032 View Source
[4] Wolff, J.S., Olesen, J.D., Pedersen, L., et al. (2000). Enantioselective analysis of DL-phenylalanine and DL-tyrosine in biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 746(1), 65-74. View Source
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